![molecular formula C18H15ClN4O B2711164 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone CAS No. 2034430-59-4](/img/structure/B2711164.png)
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, an azetidine ring, and a biphenyl group. The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . Azetidine is a four-membered ring with one nitrogen atom and three carbon atoms. The biphenyl group consists of two connected phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,2,3-triazole ring, azetidine ring, and biphenyl group would all contribute to the overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, 1,2,3-triazoles can participate in various reactions due to the presence of multiple nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, 1,2,3-triazoles are known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .
Scientific Research Applications
Bcr-Abl Inhibition
This compound has been investigated as a Bcr-Abl inhibitor. Bcr-Abl is a fusion protein associated with chronic myeloid leukemia (CML). The compound was designed using bioisosteric replacement, scaffold hopping, and conformational constraint strategies. It displayed significant inhibition against a broad spectrum of Bcr-Abl mutants, including the gatekeeper T315I and p-loop mutations. Notably, it overcame clinical acquired resistance against imatinib, a commonly used Bcr-Abl inhibitor .
Organic Single-Electron Reduction Catalyst
As a conceptual proof, this compound has been studied for its ability to reduce quinones, which are well-known electron carriers involved in various biological and industrial processes. Additionally, it provides experimental evidence for the formation of double (triazole) carbonate adducts, which serve as catalytic cycles in a static state and carbenes storage reservoirs .
Antimicrobial Activity
The compound’s antimicrobial efficacy has been evaluated in vitro. It was synthesized as part of a series of 1,2,3-triazole hybrids with amine-ester functionality using click reactions. Further studies explored its potential as an antimicrobial agent .
Mechanism of Action
Mode of action
Triazole compounds are known to bind in biological systems, potentially leading to a variety of biological activities .
Biochemical pathways
Without specific information on “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3’-chloro-[1,1’-biphenyl]-4-yl)methanone”, it’s difficult to say which biochemical pathways it might affect. Triazole derivatives have been found to exhibit a broad range of biological activities, suggesting they may interact with multiple pathways .
Result of action
Given the broad range of activities exhibited by triazole compounds, it’s possible that this compound could have multiple effects at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(3-chlorophenyl)phenyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-16-3-1-2-15(10-16)13-4-6-14(7-5-13)18(24)22-11-17(12-22)23-9-8-20-21-23/h1-10,17H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMDNLTVJAUPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

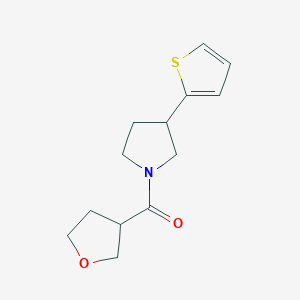
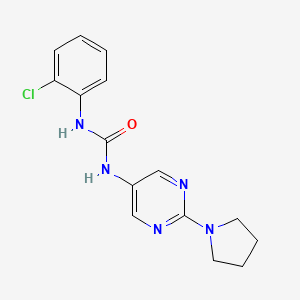
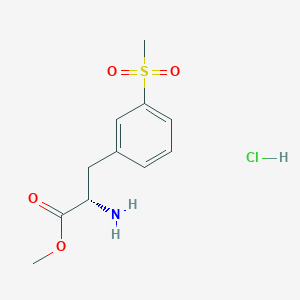
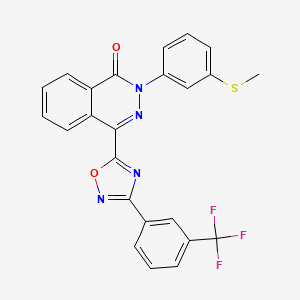
![2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2711086.png)

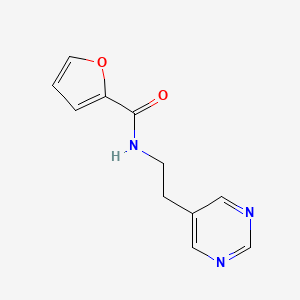


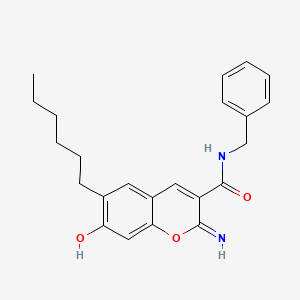

![4-benzyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2711101.png)
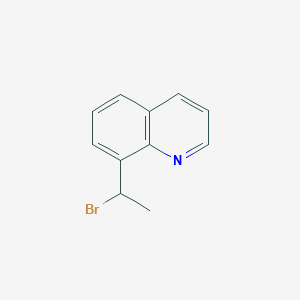
![ethyl 5-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2711104.png)